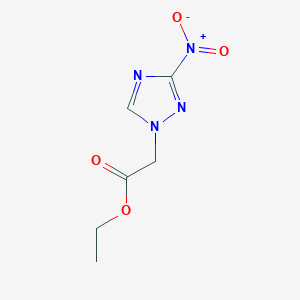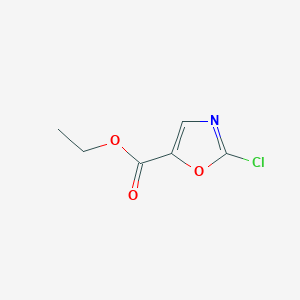
1-(Ethylsulfonyl)piperazine
Übersicht
Beschreibung
1-(Ethylsulfonyl)piperazine is an organic compound with the molecular formula C6H14N2O2S. It is a solid substance that appears white to pale brown in color. This compound is known for its solubility in polar solvents such as water, alcohols, and ketones, while being slightly soluble in non-polar solvents like alkanes . It has a molecular weight of 178.25 g/mol and is used in various fields including pharmaceuticals, agriculture, and materials science .
Wirkmechanismus
Target of Action
1-(Ethylsulfonyl)piperazine is a derivative of piperazine . Piperazine compounds are known to target the GABA (γ-aminobutyric acid) receptors . These receptors play a crucial role in the nervous system as they are responsible for reducing neuronal excitability .
Mode of Action
Piperazine, and by extension this compound, acts as a GABA receptor agonist . This means that it binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, which results in flaccid paralysis . This mode of action is generally used to paralyze parasites, allowing the host body to easily remove or expel the invading organism .
Biochemical Pathways
Given its similarity to piperazine, it is likely that it affects theGABAergic system . This system is involved in a wide range of physiological functions, including the regulation of muscle tone and neuronal excitability .
Pharmacokinetics
Piperazine compounds are known to be partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation
Result of Action
Based on its mode of action, it can be inferred that it may causeflaccid paralysis in targeted cells by hyperpolarizing nerve endings .
Action Environment
It is known that the compound is considered hazardous and may cause skin and eye irritation, and may be harmful if swallowed . It is recommended to be used only outdoors or in a well-ventilated area .
Vorbereitungsmethoden
The synthesis of 1-(Ethylsulfonyl)piperazine can be achieved through several methods. One common synthetic route involves the reaction of ethanolamine with carbon disulfide to form 1-ethylsulfonamide, which is then reacted with piperazine . Another method includes the reaction of piperazine with ethanesulfonyl chloride . These reactions typically require controlled conditions such as inert atmospheres and specific temperature ranges to ensure the desired product is obtained.
Industrial production methods often involve large-scale synthesis using similar chemical reactions but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to produce high-purity this compound .
Analyse Chemischer Reaktionen
1-(Ethylsulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include polar solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions. The major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted piperazine derivatives .
Wissenschaftliche Forschungsanwendungen
1-(Ethylsulfonyl)piperazine has a wide range of applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
1-(Ethylsulfonyl)piperazine can be compared with other similar compounds such as:
1-(Methylsulfonyl)piperazine: Similar in structure but with a methyl group instead of an ethyl group, leading to different chemical and physical properties.
1-(Propylsulfonyl)piperazine: Contains a propyl group, which can affect its solubility and reactivity compared to the ethyl derivative.
1-(Butylsulfonyl)piperazine: The longer alkyl chain can influence its interactions with other molecules and its overall stability.
Eigenschaften
IUPAC Name |
1-ethylsulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2S/c1-2-11(9,10)8-5-3-7-4-6-8/h7H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIYGAOBOLDXNHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCNCC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50978765 | |
| Record name | 1-(Ethanesulfonyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50978765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62937-96-6 | |
| Record name | 1-(Ethanesulfonyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50978765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(Ethanesulfonyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl imidazo[1,5-a]pyrazine-3-carboxylate](/img/structure/B3021242.png)

![2-[(Ethylsulfanyl)methyl]benzoic acid](/img/structure/B3021245.png)


![Ethyl 3-formylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B3021249.png)








